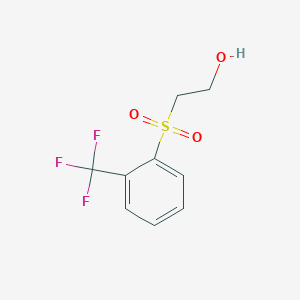

2-三氟甲苯磺酰乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

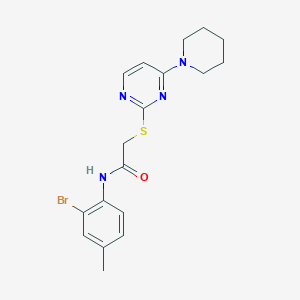

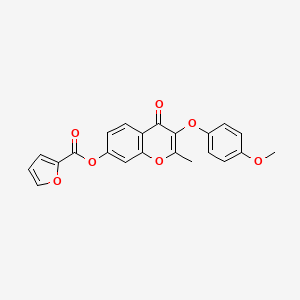

This would typically include the compound’s molecular formula, molecular weight, and possibly its structure .

Synthesis Analysis

This involves the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学研究应用

氟化连接子促进合成

氟化连接子策略,如全氟辛基丙基磺酰乙醇的使用,已在生物相关脂磷壁酸片段的合成中得到评估。这种方法允许通过亚磷酰胺化学有效地纯化和组装复杂分子,突出了氟化化学在简化合成程序中的实用性 (Hogendorf 等人,2012)。

甲醇氧化中的催化

采用双(三氟甲基磺酰)酰亚胺阴离子的创新策略已被开发用于甲醇氧化,其中这些阴离子被氧化形成自由基电催化剂。该方法展示了氟化化合物在电化学应用中的多功能性,为甲醇氧化提供了新的途径,并展示了离子液体和氟化阴离子在催化中的作用 (唐等人,2016)。

弗里德尔-克拉夫茨烯化

金属三氟甲磺酸盐催化芳烃的弗里德尔-克拉夫茨烯化,提供了一种合成 1,1-二芳基烯烃的方法。这项研究突出了氟化化合物在促进关键有机反应中的催化潜力,扩展了芳香族化合物合成的工具包 (土本等,2000)。

聚合物合成

通过亲核取代反应合成的部分氟化二磺酸基聚(亚苯基醚苯腈)共聚物,表现出适用于燃料电池应用的性能。这项研究强调了氟化磺酸根基团在开发用于能源应用的高性能材料中的重要性 (桑基尔等人,2007)。

磺酰胺在环化中的作用

三氟甲磺酸在环化反应中的催化作用证明了氟化磺酰胺在有机合成中的实用性,特别是在多环体系的有效形成中。这一研究领域为复杂有机分子的合成开辟了新的途径 (哈斯金斯和奈特,2002)。

作用机制

Target of Action

Many drugs and compounds work by interacting with specific targets in the body. These targets are often proteins (such as enzymes or receptors) that play crucial roles in biological processes. The interaction between the compound and its target can modulate the function of the target, leading to therapeutic effects .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, leading to activation or inhibition of the protein’s function .

Biochemical Pathways

Compounds can affect various biochemical pathways in the body. For example, they might inhibit or enhance the activity of enzymes involved in these pathways, leading to changes in the production of certain molecules or the rate of certain reactions .

Pharmacokinetics

This refers to what the body does to the compound. It includes absorption (how the compound gets into the body), distribution (how it spreads throughout the body), metabolism (how it is broken down), and excretion (how it is removed from the body) .

Result of Action

This refers to the effects that the compound has at the molecular and cellular level. For example, it might inhibit the activity of a certain enzyme, leading to decreased production of a certain molecule .

Action Environment

The action of a compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules can influence how the compound interacts with its target .

安全和危害

未来方向

生化分析

Biochemical Properties

2-Trifluoromethylphenylsulfonylethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation. The compound’s trifluoromethyl group contributes to its high reactivity and ability to form stable complexes with biomolecules .

Cellular Effects

2-Trifluoromethylphenylsulfonylethanol has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the activity of key signaling molecules and transcription factors. For example, the compound has been observed to modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events. Additionally, it can impact gene expression by interacting with transcriptional regulators and influencing the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of action of 2-Trifluoromethylphenylsulfonylethanol involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding is often facilitated by the trifluoromethyl group, which enhances the compound’s affinity for specific enzyme targets. Additionally, 2-Trifluoromethylphenylsulfonylethanol can influence gene expression by binding to transcription factors and altering their ability to regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Trifluoromethylphenylsulfonylethanol can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to 2-Trifluoromethylphenylsulfonylethanol has been shown to result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-Trifluoromethylphenylsulfonylethanol vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

2-Trifluoromethylphenylsulfonylethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. The compound’s interactions with dehydrogenases and oxidases are particularly important in regulating metabolic flux and maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, 2-Trifluoromethylphenylsulfonylethanol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific transporters .

Subcellular Localization

The subcellular localization of 2-Trifluoromethylphenylsulfonylethanol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. This localization is crucial for its activity and function, as it allows the compound to interact with its target biomolecules in the appropriate cellular context .

属性

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]sulfonylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3S/c10-9(11,12)7-3-1-2-4-8(7)16(14,15)6-5-13/h1-4,13H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSZHFJMSRANBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2608004.png)

![Cyclopropyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2608009.png)

![4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol](/img/structure/B2608014.png)

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2608016.png)

![8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608017.png)